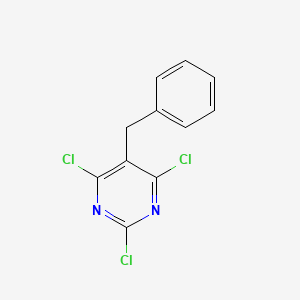
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridazinone ring attached to a benzaldehyde moiety, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydrazinopyridazine with benzaldehyde derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Análisis De Reacciones Químicas
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsants and muscle relaxants.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde can be compared with other pyridazinone derivatives, such as:
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid: This compound has a similar pyridazinone core but with different substituents, leading to distinct biological activities.
2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-N-methyl-N-[(thiophen-3-yl)methyl]acetamide: Another pyridazinone derivative with unique substituents that confer different chemical and biological properties.
Propiedades
Número CAS |
77281-80-2 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-(1-methyl-6-oxopyridazin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-14-12(16)7-6-11(13-14)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
Clave InChI |
WMTUGBOJTUXXHB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)


![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)






